![molecular formula C7H5BrClNO2 B1413479 5-Bromo-3-chloro-2-nitrotoluene CAS No. 1805212-24-1](/img/structure/B1413479.png)
5-Bromo-3-chloro-2-nitrotoluene
Overview
Description
5-Bromo-3-chloro-2-nitrotoluene is a chemical compound with the molecular formula C7H5BrClNO2 . It is a derivative of toluene, which is a type of aromatic hydrocarbon. The compound has a molecular weight of 250.48 .
Synthesis Analysis
The synthesis of polysubstituted benzenes like 5-Bromo-3-chloro-2-nitrotoluene often involves multiple steps and requires a working knowledge of many organic reactions . The synthesis of similar compounds, such as 4-bromo-2-nitrotoluene, involves the introduction of a bromine, a methyl group, and a nitro group . The bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-chloro-2-nitrotoluene is characterized by the presence of a bromine, a chlorine, and a nitro group attached to a toluene ring . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-3-chloro-2-nitrotoluene are influenced by the directing effects of the substituents on the aromatic ring . For instance, the introduction of a new substituent is strongly affected by the directing effects of other substituents . The order in which reactions are carried out is often critical to the success of the overall scheme .Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-5-nitrotoluene, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling the compound .
properties
IUPAC Name |
5-bromo-1-chloro-3-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIBGLYSFWMZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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